

# An In-depth Technical Guide to Pimelic Acid Dimethyl Ester

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## Compound of Interest

Compound Name: Dimethyl pimelate

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of pimelic acid dimethyl ester. This diester serves as a valuable intermediate in various organic syntheses.

## Core Structure and Properties

Pimelic acid dimethyl ester, also known as dimethyl heptanedioate, is the diester formed from pimelic acid and methanol.<sup>[1][2][3]</sup> Its structure consists of a seven-carbon aliphatic chain with methyl ester groups at both termini.

Chemical Structure:

- Molecular Formula: C<sub>9</sub>H<sub>16</sub>O<sub>4</sub><sup>[1][4][5][6]</sup>
- Molecular Weight: 188.22 g/mol <sup>[4][5][7]</sup>
- IUPAC Name: dimethyl heptanedioate<sup>[7]</sup>
- CAS Number: 1732-08-7<sup>[1][3][4][5][6][8]</sup>

The physical and chemical properties of pimelic acid dimethyl ester are summarized in the table below, providing a ready reference for experimental planning.

## Table 1: Physicochemical Properties of Pimelic Acid Dimethyl Ester

Property	Value	Reference(s)
Appearance	Clear, colorless to slightly yellow liquid	[4][5][8]
Odor	Mild, fruity	[1][5][6]
Boiling Point	121-122 °C at 11 mmHg	[4][5][8]
Melting Point	-21 °C	[4]
Density	1.041 g/mL at 25 °C	[4][5][8]
Refractive Index (n <sup>20</sup> /D)	1.431	[4][5][8]
Solubility	Soluble in ethanol, benzene, ether. Slightly soluble in water.	[4][6][8]

## Synthesis of Pimelic Acid Dimethyl Ester

The most common and straightforward method for the synthesis of pimelic acid dimethyl ester is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst. An alternative approach involves the reaction of cyclohexanone with dimethyl carbonate over a solid base catalyst.[8][9]

## Experimental Protocol: Fischer Esterification of Pimelic Acid

This protocol details the synthesis of **dimethyl pimelate** from pimelic acid and methanol using p-toluenesulfonic acid as a catalyst.

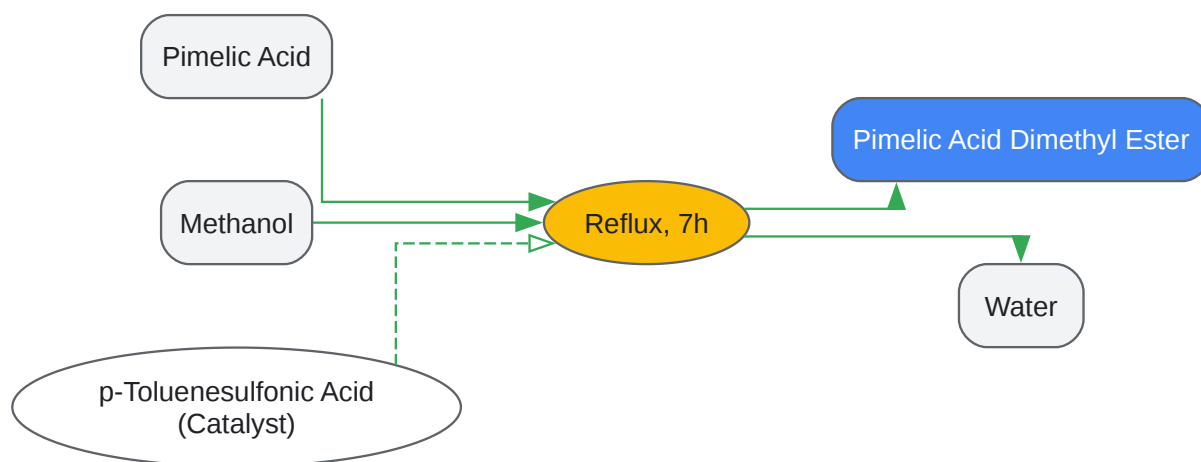
Materials:

- Pimelic acid (5000 g)
- Methanol (25000 ml)

- p-Toluenesulfonic acid (200 g)
- Sodium carbonate (300 g)

Procedure:

- To a 50-liter glass reactor equipped with a stirrer and a thermometer, add 5000 g of pimelic acid, 25000 ml of methanol, and 200 g of p-toluenesulfonic acid.
- Initiate stirring and heat the mixture to reflux.
- Maintain the reflux for 7 hours. The reaction progress can be monitored by sampling and analyzing the concentration of the starting material. The reaction is considered complete when the pimelic acid concentration is less than 0.5%.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the p-toluenesulfonic acid catalyst by adding 300 g of sodium carbonate and stirring.
- Filter the mixture to remove the neutralized catalyst and any other solid byproducts.
- Remove the excess methanol from the filtrate by distillation to obtain crude **dimethyl pimelate**.
- Purify the crude product by high-vacuum distillation. At a vacuum of 42 Pa and an oil bath temperature of 110 °C, the **dimethyl pimelate** will distill at a gas-phase temperature of 74 °C. This process typically yields a product with a purity of 99.8%.[\[10\]](#)



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*Synthesis of Pimelic Acid Dimethyl Ester via Fischer Esterification.*

## Spectroscopic Data

The structural elucidation of pimelic acid dimethyl ester is confirmed through various spectroscopic techniques. The key data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below.

### Table 2: Spectroscopic Data for Pimelic Acid Dimethyl Ester

Technique	Observed Peaks / Fragments
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~3.66 (s, 6H, $-\text{OCH}_3$ ), $\delta$ ~2.30 (t, 4H, $-\text{CH}_2-\text{C}=\text{O}$ ), $\delta$ ~1.62 (quint, 4H, $-\text{CH}_2-$ ), $\delta$ ~1.36 (quint, 2H, $-\text{CH}_2-$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~174.0 ( $-\text{C}=\text{O}$ ), $\delta$ ~51.4 ( $-\text{OCH}_3$ ), $\delta$ ~33.9 ( $-\text{CH}_2-\text{C}=\text{O}$ ), $\delta$ ~28.7 ( $-\text{CH}_2-$ ), $\delta$ ~24.6 ( $-\text{CH}_2-$ )
IR (liquid film)	~2950 $\text{cm}^{-1}$ (C-H stretch), ~1740 $\text{cm}^{-1}$ (C=O stretch, ester), ~1435 $\text{cm}^{-1}$ (C-H bend), ~1170 $\text{cm}^{-1}$ (C-O stretch)
Mass Spec (EI)	$m/z$ 188 ( $\text{M}^+$ ), 157 ( $\text{M}-\text{OCH}_3$ ) $^+$ , 129, 115, 98, 87, 74, 59, 55

## Relevance in Biological Pathways

While pimelic acid dimethyl ester itself is primarily a synthetic intermediate, its precursor, pimelic acid, is a key intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria. [11] The biotin synthesis pathway involves the formation of a pimeloyl moiety, which is subsequently used to construct the bicyclic ring structure of biotin.[12] In some bacteria, the synthesis of the pimelate moiety is thought to proceed through a modified fatty acid synthesis pathway where intermediates may be O-methyl esters.[4] This highlights a potential, though indirect, link between methylated forms of pimelic acid and this essential metabolic pathway.



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*Simplified overview of the role of Pimelic Acid in Biotin biosynthesis.*

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